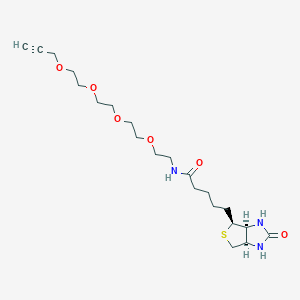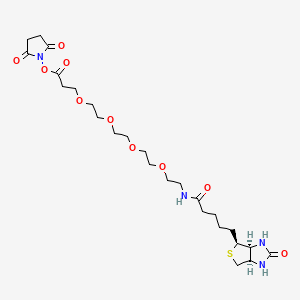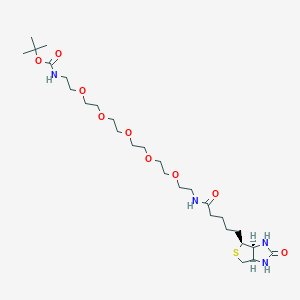
BMS-188494
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BMS-188494 involves the stereoselective acetylation of racemic [1-(hydroxy)-4-(3-phenyl)butyl]phosphonic acid diethyl ester using Geotrichum candidum lipase . This process yields the key chiral intermediate, (S)[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester . Industrial production methods typically involve similar enzymatic processes to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
BMS-188494 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-188494 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of squalene synthase inhibition and cholesterol biosynthesis.
Biology: The compound is used to study the effects of cholesterol-lowering agents on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in lowering cholesterol levels and treating hyperlipidemia.
Industry: The compound is used in the development of new cholesterol-lowering drugs and formulations
Mechanism of Action
BMS-188494 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the first step in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower cholesterol levels in the body . The compound targets the squalene synthase enzyme and disrupts the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
BMS-188494 is unique in its ability to degrade into both a monoester form and a free acid form, BMS-187745 . Similar compounds include other squalene synthase inhibitors such as zaragozic acids and other cholesterol-lowering agents like statins . Unlike statins, which inhibit HMG-CoA reductase, this compound specifically targets squalene synthase, offering a different mechanism of action and potential therapeutic benefits .
Properties
CAS No. |
191866-32-7 |
|---|---|
Molecular Formula |
C28H39O11PS |
Molecular Weight |
614.6 g/mol |
IUPAC Name |
1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |
InChI Key |
PMGZJNCIQHGNLT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-188494; BMS 188494; BMS188494; UNII-F4W2579G7P. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)
